molecular formula C12H25ClN2O4 B3029447 h-d-Lys(boc)-ome.hcl CAS No. 66494-53-9

h-d-Lys(boc)-ome.hcl

Cat. No.: B3029447
CAS No.: 66494-53-9
M. Wt: 296.79
InChI Key: NANRHOPPXCBHGI-SBSPUUFOSA-N
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Description

H-d-Lys(boc)-ome.hcl is a useful research compound. Its molecular formula is C12H25ClN2O4 and its molecular weight is 296.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biodegradable Surfactant for DNA Delivery Systems

    • Research Focus : The lysine-based surfactant hexadecyl lysinate (HL) was developed for hydrophobic ion pairing with DNA, facilitating its incorporation into lipophilic delivery systems like self-emulsifying drug delivery systems (SEDDS). This approach is important for transfection studies in cells.
    • Key Findings : HL showed high biodegradability, non-toxicity, and efficient DNA complex formation, making it a promising tool for drug delivery and gene therapy applications (Wolf et al., 2020).
  • Protease-Catalyzed Oligomerization of l-Lysine

    • Research Focus : Exploring the oligomerization of Ne-protected l-lys monomers, where Ne-groups include tert-butoxycarbonyl (Boc), for producing oligopeptide side-chains with specific characteristics.
    • Key Findings : The study reveals how different protective groups influence the enzymatic process, contributing to advancements in peptide synthesis and pharmaceutical development (Qin et al., 2014).
  • Synthesis of Peptide Intermediates

    • Research Focus : Developing Nϵ-t-Butoxycarbonyl-L-lysine and its derivatives for synthesizing peptides with high corticotropic activity.
    • Key Findings : The study showcases the versatility of these compounds in peptide synthesis, highlighting their significance in producing medically relevant peptides (Schwyzer & Rittel, 1961).
  • Fluorescent Probes for Biological Applications

    • Research Focus : Developing BODIPY-based fluorescent probes using lysine derivatives for detecting hydrogen sulfide in cellular environments, particularly in lysosomes.
    • Key Findings : These probes demonstrated high sensitivity and selectivity, essential for understanding cellular processes and developing diagnostic tools (Yue et al., 2021).
  • Cardioprotective Applications

    • Research Focus : Investigating the cardioprotective properties of a novel tetrapeptide derivative containing lysine in models of myocardial necrosis.
    • Key Findings : The peptide showed significant protective effects against myocardial injury, indicating potential for therapeutic applications (Manikandan et al., 2002).

Safety and Hazards

While specific safety and hazard information for “h-d-Lys(boc)-ome.hcl” is not provided in the search results, general safety measures for handling chemicals should always be followed. This includes moving to fresh air if breathed in, washing off with soap and plenty of water in case of skin contact, and flushing eyes with water as a precaution in case of eye contact .

Properties

IUPAC Name

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692806
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66494-53-9
Record name Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.